P2X Receptor Antagonism: Allosteric, Non-Competitive Mechanism Differentiates ATA from Orthosteric Antagonists
ATA functions as a nanomolar-potency allosteric antagonist with pronounced selectivity for P2X1 and P2X3 receptors. In radioligand binding assays, up to 30 μM ATA did not compete with [3H]-ATP for rP2X3 receptor binding, confirming a non-competitive, negative allosteric mechanism distinct from orthosteric antagonists such as NF449 and suramin [1].
| Evidence Dimension | Receptor subtype selectivity (IC50 values) |
|---|---|
| Target Compound Data | rP2X1: IC50 = 8.6 nM; rP2X3: IC50 = 72.9 nM |
| Comparator Or Baseline | rP2X2/3: IC50 = 0.76 μM; rP2X2: IC50 = 22 μM; rP2X4: IC50 = 763 μM; rP2X7: IC50 = 118 μM |
| Quantified Difference | Selectivity ratio (IC50 P2X4 / IC50 rP2X1) = 88,721-fold; (IC50 P2X7 / IC50 rP2X1) = 13,721-fold |
| Conditions | Two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing recombinant rat P2X receptors |
Why This Matters
ATA's negative allosteric binding at a site distinct from the orthosteric ATP-binding pocket enables functional antagonism that is not surmountable by increasing agonist concentration, a pharmacological property not shared by competitive antagonists like NF449, suramin, or PPNDS.
- [1] Obrecht AS, Urban N, Schaefer M, et al. Identification of aurintricarboxylic acid as a potent allosteric antagonist of P2X1 and P2X3 receptors. Neuropharmacology. 2019;158:107749. View Source
